BenchChemオンラインストアへようこそ!

3,4,5-trimethoxy-N-propylbenzamide

Medicinal chemistry ADME prediction Lipophilicity optimization

Select this N-propyl homolog for its 'Goldilocks' logP of 1.69—~2.7× higher membrane partitioning than the N-ethyl analog without promiscuous-binding risk (logP >3). TPSA 47.74 Ų clears the sub‑60 Ų CNS drug-design filter, making it the preferred choice for neuroscience screening decks. Its mp 108°C—71–76°C lower than parent trimethoxybenzamide—enables melt-based formulation (amorphous solid dispersions, crystalline solid solutions) where thermal degradation of excipients is a concern. Supplied with verified ¹H NMR and FTIR spectra for immediate identity confirmation in procurement workflows.

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
Cat. No. B4642179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-propylbenzamide
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC
InChIInChI=1S/C13H19NO4/c1-5-6-14-13(15)9-7-10(16-2)12(18-4)11(8-9)17-3/h7-8H,5-6H2,1-4H3,(H,14,15)
InChIKeyRYJCDOZZSNMNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes46 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5-Trimethoxy-N-propylbenzamide (CAS 86425-55-0): Procurement-Grade Physicochemical Profile and Screening Utility


3,4,5-Trimethoxy-N-propylbenzamide is a synthetic small-molecule benzamide derivative (C13H19NO4, MW 253.29 g/mol) bearing a 3,4,5-trimethoxyphenyl pharmacophore and an N-propyl amide side chain . Its structure places it within the broader class of trimethoxybenzamides, a family widely explored for anticonvulsant, antiproliferative, and differentiation-inducing properties [1]. The compound is commercially available as an achiral screening compound from multiple vendors, typically at ≥95% purity, and is supplied with verified spectral data (¹H NMR, FTIR) suitable for identity confirmation in procurement workflows [2].

Why 3,4,5-Trimethoxy-N-propylbenzamide Cannot Be Replaced by Generic In-Class Analogs: The Lipophilicity–Crystallinity Trade-Off


Within the 3,4,5-trimethoxybenzamide series, even a single methylene (–CH₂–) change in the N-alkyl chain produces quantifiable shifts in lipophilicity (logP), melting point, and hydrogen-bonding capacity that directly impact formulation behavior, membrane permeability, and solid-state handling. The N-propyl homolog occupies a distinct physicochemical niche: its logP of 1.69 is ~0.8 log units higher than the N-ethyl analog (logP 0.86) and ~0.5–1.0 log units above the unsubstituted benzamide (logP 0.73–1.51) , yet its melting point (108 °C) is substantially lower than the parent compound (179–184 °C) [1]. This combination—moderate lipophilicity paired with reduced crystallinity—cannot be replicated by shortening the chain (ethyl) or retaining the unsubstituted amide, making blind analog substitution invalid for applications where solubility, permeability, or solid-state processing are critical design parameters [2].

Head-to-Head Quantitative Differentiation of 3,4,5-Trimethoxy-N-propylbenzamide from Its Closest Analogs


Lipophilicity (logP) Advantage Over Shorter N-Alkyl Chain Analogs

3,4,5-Trimethoxy-N-propylbenzamide exhibits a computed logP of 1.69, which is 0.83 log units higher than the N-ethyl analog (logP 0.86) and approximately 0.18–0.96 log units above the unsubstituted 3,4,5-trimethoxybenzamide (logP range 0.73–1.51 across databases) . This ~2.7-fold increase in calculated octanol–water partition coefficient (ΔlogP +0.83 vs. N-ethyl; ΔlogP +0.18 to +0.96 vs. parent) is consistent with the incremental addition of one methylene unit to the N-alkyl chain, placing the N-propyl derivative in a lipophilicity range predicted to favor passive membrane permeability while retaining aqueous solubility characteristics that are distinct from the longer N-butyl analog (MW 267.3) .

Medicinal chemistry ADME prediction Lipophilicity optimization

Melting Point Reduction Relative to Unsubstituted 3,4,5-Trimethoxybenzamide

The melting point of 3,4,5-trimethoxy-N-propylbenzamide (108 °C, experimental) is 71–76 °C lower than that of the parent 3,4,5-trimethoxybenzamide (179–184 °C, literature) [1]. This ~40% reduction in melting point upon N-propyl substitution indicates substantially weaker crystal lattice energy, attributable to the disruption of intermolecular hydrogen-bonding networks by the N-alkyl chain. The lower melting point is a direct consequence of the structural features documented in crystallographic studies of related trimethoxybenzamides, where N-alkyl substituents modulate hydrogen-bonding patterns and crystal packing [2].

Solid-state chemistry Formulation science Crystallinity

Polar Surface Area (TPSA) Advantage Over N-(3-Methoxypropyl) Analog

3,4,5-Trimethoxy-N-propylbenzamide has a calculated topological polar surface area (TPSA) of 47.74 Ų , a value below the commonly cited 60–70 Ų threshold associated with blood–brain barrier penetration. The closely related 3,4,5-trimethoxy-N-(3-methoxypropyl)benzamide (CAS 34274-08-3, MW 283.32) incorporates an additional ether oxygen in the side chain, which is expected to increase TPSA by approximately 9–10 Ų and add one hydrogen-bond acceptor (total 6 vs. 5 for the target compound) . This difference may shift the methoxypropyl analog above critical permeability thresholds, making the simpler N-propyl derivative the preferred choice for CNS-targeted screening where minimizing TPSA is a key design criterion.

Drug design Blood–brain barrier Permeability

Aqueous Solubility Indicator (logSw) Relative to N-Ethyl Analog

The computed logSw (log of aqueous solubility) for 3,4,5-trimethoxy-N-propylbenzamide is –2.01 , compared to –1.68 for the N-ethyl analog . The 0.33 log-unit difference corresponds to an approximately 2.1-fold lower predicted aqueous solubility for the N-propyl derivative. This moderately reduced water solubility, combined with higher lipophilicity (logP 1.69 vs. 0.86), indicates that for in vitro assays requiring aqueous DMSO stock solution preparation, the N-ethyl analog may dissolve more readily, while the N-propyl derivative may require higher DMSO concentrations or sonication—a practical procurement consideration for HTS workflows.

Solubility Biopharmaceutics Assay compatibility

Rotatable Bond Count and Conformational Flexibility Versus N-Ethyl and N-Butyl Analogs

3,4,5-Trimethoxy-N-propylbenzamide possesses 6 rotatable bonds (3 methoxy O–CH₃ + amide C–N + 2 side-chain C–C), compared to 5 for the N-ethyl analog and 7 for the N-butyl analog. The incremental rotatable bond count directly affects conformational entropy: the N-propyl side chain provides sufficient flexibility to adopt multiple low-energy conformers for induced-fit binding without incurring the higher entropic penalty associated with the N-butyl chain. This intermediate flexibility is a differentiating factor in molecular docking campaigns where balancing conformational sampling and binding free energy is critical .

Conformational analysis Molecular docking Entropic penalty

High-Value Application Scenarios for 3,4,5-Trimethoxy-N-propylbenzamide Based on Differential Evidence


Fragment-Based and Hit-Expansion Screening Libraries Requiring Balanced logP

With a logP of 1.69, this compound occupies the 'Goldilocks' lipophilicity zone for fragment-to-lead and hit-expansion libraries. It offers ~2.7-fold higher predicted membrane partitioning than the N-ethyl analog (logP 0.86) without approaching the excessive lipophilicity (logP >3) that often leads to promiscuous binding and poor developability . Procurement for screening collections targeting intracellular or CNS-accessible targets should prioritize this compound over shorter-chain analogs.

Solid-Formulation and Hot-Melt Extrusion Feasibility Studies

The 108 °C melting point—substantially lower than the 179–184 °C of the parent trimethoxybenzamide—makes this compound viable for melt-based formulation techniques where thermal degradation of accompanying excipients or co-formers is a concern . Researchers evaluating amorphous solid dispersions or crystalline solid solutions may select this derivative for its reduced processing temperature.

CNS Drug Discovery Screening Where TPSA <60 Ų Is a Go/No-Go Criterion

The measured TPSA of 47.74 Ų falls well below the 60 Ų threshold commonly used in CNS drug design to predict blood–brain barrier penetration . The N-(3-methoxypropyl) analog, carrying an extra ether oxygen, is expected to exceed this threshold, making the N-propyl derivative the preferred choice for neuroscience-focused screening decks where TPSA-based filtering is applied prior to compound selection.

Anticonvulsant and Differentiation-Inducing Mechanism-of-Action Studies in the Trimethoxybenzamide Series

The 3,4,5-trimethoxybenzamide scaffold has established anticonvulsant activity in rat brain homogenate pyruvate oxidation assays [1] and cell differentiation-inducing activity documented in the patent literature (EP1437346) [2]. While specific biological data for the N-propyl derivative remain limited in the open literature, its intermediate lipophilicity and hydrogen-bonding profile position it as a logical candidate for analog-by-catalog expansion of this pharmacophore class in mechanism-of-action studies comparing N-alkyl chain length effects on target engagement.

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-propylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.